molecular formula C5HBrF3NO2S B2904376 4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid CAS No. 1445906-51-3

4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid

Cat. No.: B2904376
CAS No.: 1445906-51-3
M. Wt: 276.03
InChI Key: OMFOOUVRYKHHIJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms in its thiazole ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of appropriate starting materials such as 2-aminothiazole derivatives.

    Bromination: The thiazole ring is then brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a reaction with a trifluoromethylating agent such as trifluoromethyl iodide.

    Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are employed to enhance the efficiency of each step.

Types of Reactions:

    Substitution Reactions: The bromine atom at the 4-position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.

    Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substituted Thiazoles: Products with various substituents replacing the bromine atom.

    Oxidized or Reduced Derivatives: Compounds with altered oxidation states of the thiazole ring.

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Comparison with Similar Compounds

    2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid: Similar structure but with different substitution patterns.

    Thiazole-5-carboxylic acid derivatives: Compounds with various substituents on the thiazole ring.

Uniqueness: 4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid is unique due to the combination of the bromine atom and the trifluoromethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrF3NO2S/c6-2-1(3(11)12)13-4(10-2)5(7,8)9/h(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFOOUVRYKHHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(S1)C(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445906-51-3
Record name 4-bromo-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
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